2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide

Catalog No.
S13181220
CAS No.
73410-12-5
M.F
C15H29NO
M. Wt
239.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexa...

CAS Number

73410-12-5

Product Name

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide

IUPAC Name

5-methyl-N-(2-methylpropyl)-2-propan-2-ylcyclohexane-1-carboxamide

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

InChI

InChI=1S/C15H29NO/c1-10(2)9-16-15(17)14-8-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3,(H,16,17)

InChI Key

ITJYYFZIWYPAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)NCC(C)C)C(C)C

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide is an organic compound with the molecular formula C₁₅H₂₉NO and a molecular weight of approximately 239.4 g/mol. It is characterized by a cyclohexane ring substituted with various alkyl groups, including isopropyl and 2-methylpropyl, as well as a carboxamide functional group. The compound has a density of 0.891 g/cm³, a boiling point of 365.1ºC, and a flash point of 223.5ºC .

The chemical reactivity of 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide primarily involves nucleophilic substitution and amide bond formation. The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine. Additionally, it may participate in reactions typical of amides, such as acylation and amidation processes.

The synthesis of 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide can be achieved through several methods:

  • Direct Amide Formation: Reacting an appropriate carboxylic acid derivative (such as an acid chloride) with isopropyl-2-methylpropylamine under controlled conditions.
  • Cyclization Reactions: Utilizing cyclization techniques to form the cyclohexane ring followed by subsequent substitution reactions to introduce the isopropyl and 2-methylpropyl groups.
  • Multi-step Synthesis: Starting from simpler precursors, employing various organic reactions such as alkylation and reduction to construct the final compound.

This compound may find applications in various fields:

  • Pharmaceuticals: Potential use in drug development due to its structural properties.
  • Agriculture: Possible roles as agrochemicals or pesticides based on similar compounds' activities.
  • Cosmetics: Utilized in formulations for skin care or fragrance products due to its unique molecular structure.

Several compounds share structural similarities with 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide:

Compound NameCAS NumberKey Features
N,N-Diethyl-2-isopropyl-5-methylcyclohexanecarboxamide57233-12-2Contains diethyl substitution
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide39711-79-0Ethyl group instead of methyl propyl
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide3018435Variation in substituent position

Uniqueness

Molecular and Structural Characteristics

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide (CAS 73410-12-5) is a tertiary amide with the molecular formula C₁₅H₂₉NO and a molecular weight of 239.397 g/mol. Its structure comprises a cyclohexane ring substituted with three alkyl groups: an isopropyl group at position 2, a methyl group at position 5, and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom of the carboxamide moiety. The stereochemistry of the compound remains unspecified in available literature, though computational models suggest a chair conformation for the cyclohexane ring due to steric stabilization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density0.891 g/cm³
Boiling Point365.1°C at 760 mmHg
Flash Point223.5°C
LogP (Partition Coefficient)4.307
Refractive Index1.455

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch of the amide group) and 3,300 cm⁻¹ (N–H stretch). Nuclear magnetic resonance (NMR) data for the compound have not been fully reported, but analogous cyclohexanecarboxamides exhibit distinct ¹H-NMR signals for the cyclohexane protons (δ 1.2–2.1 ppm) and the isopropyl/iso-butyl groups (δ 0.8–1.5 ppm).

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

239.224914549 g/mol

Monoisotopic Mass

239.224914549 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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